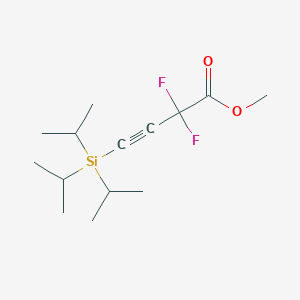
Methyl 2,2-difluoro-4-tri(propan-2-yl)silylbut-3-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,2-difluoro-4-tri(propan-2-yl)silylbut-3-ynoate is an organic compound with the molecular formula C14H24F2O2Si. This compound is characterized by the presence of a difluoromethyl group, a tri(propan-2-yl)silyl group, and a but-3-ynoate ester. It is a liquid at room temperature and is used in various chemical research applications .
Métodos De Preparación
The synthesis of Methyl 2,2-difluoro-4-tri(propan-2-yl)silylbut-3-ynoate typically involves the reaction of a difluoromethylated alkyne with a silylating agent under controlled conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .
Análisis De Reacciones Químicas
Methyl 2,2-difluoro-4-tri(propan-2-yl)silylbut-3-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include carboxylic acids, alcohols, and substituted alkynes.
Aplicaciones Científicas De Investigación
Methyl 2,2-difluoro-4-tri(propan-2-yl)silylbut-3-ynoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds and silyl-protected intermediates.
Biology: The compound is utilized in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development, especially in the synthesis of fluorinated drugs.
Mecanismo De Acción
The mechanism by which Methyl 2,2-difluoro-4-tri(propan-2-yl)silylbut-3-ynoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The silyl group provides steric protection, preventing unwanted side reactions and enhancing the compound’s selectivity .
Comparación Con Compuestos Similares
Similar compounds to Methyl 2,2-difluoro-4-tri(propan-2-yl)silylbut-3-ynoate include:
Methyl 2,2-difluoro-4-tri(propan-2-yl)silylbut-3-enoate: This compound has a similar structure but with a double bond instead of a triple bond.
Methyl 2,2-difluoro-4-tri(propan-2-yl)silylbutanoate: This compound lacks the alkyne functionality, making it less reactive in certain chemical reactions.
Methyl 2,2-difluoro-4-tri(propan-2-yl)silylbut-3-yn-2-ol:
This compound is unique due to its combination of a difluoromethyl group, a silyl group, and an alkyne functionality, which imparts distinct chemical and physical properties.
Propiedades
IUPAC Name |
methyl 2,2-difluoro-4-tri(propan-2-yl)silylbut-3-ynoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24F2O2Si/c1-10(2)19(11(3)4,12(5)6)9-8-14(15,16)13(17)18-7/h10-12H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFXKYCSVDCKQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C#CC(C(=O)OC)(F)F)(C(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24F2O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-phenyl-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide](/img/structure/B2640898.png)
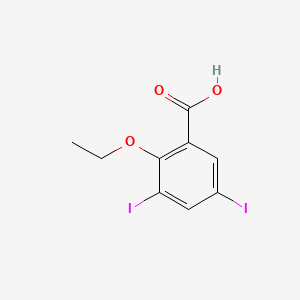
![4-phenoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2640902.png)
![(2E)-3-(dimethylamino)-1-(2-{[4-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)prop-2-en-1-one](/img/structure/B2640903.png)
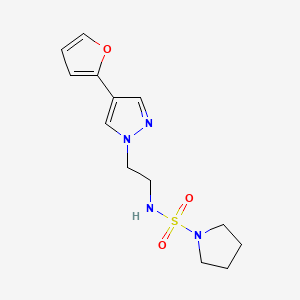
![N-(2,4-difluorophenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B2640908.png)
![4-[3-(5,6,7,8-Tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yloxy)phenoxy]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2640911.png)
![1-[(3-chlorophenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2640912.png)
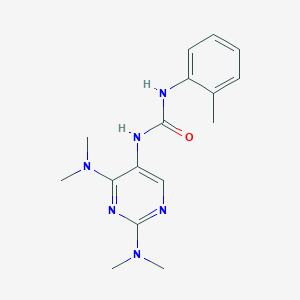

![5-((3-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2640915.png)

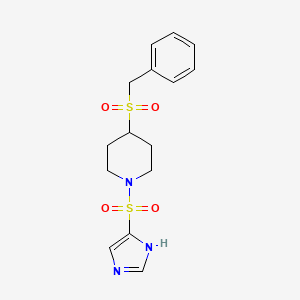
![5-chloro-2-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)pyrimidine](/img/structure/B2640919.png)
